2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile (CAS 475576-83-1) is a highly optimized, multi-substituted 4-aryl-4H-chromene that functions as a potent tubulin polymerization inhibitor and vascular disrupting agent (VDA) precursor [1]. Unlike early-generation chromenes, this specific compound features a critical 2,7,8-triamino substitution pattern combined with a 3-bromo-4,5-dimethoxyphenyl moiety, which uniquely balances low-nanomolar antiproliferative activity with an enhanced polar surface area (TPSA ~130 Ų) [2]. For industrial and pharmaceutical procurement, it serves as the essential racemic reference standard and direct synthetic precursor for the clinical candidate Crolibulin (EPC2407), making it indispensable for oncology drug discovery, chiral resolution workflows, and tubulin-binding assays [3].
Substituting this specific compound with simpler 7-mono-substituted analogues (such as MX-58151) or classic 4H-chromene apoptosis inducers (like HA14-1) severely compromises assay reproducibility and structural fidelity [1]. The specific 7,8-diamino configuration on the chromene core is not merely an auxochrome; it fundamentally alters the binding thermodynamics at the colchicine site of β-tubulin while drastically improving aqueous compatibility [2]. Furthermore, utilizing generic tubulin inhibitors like Combretastatin A-4 introduces entirely different metabolic liabilities and lacks the rigid chromene scaffold required for comparative VDA benchmarking [3]. For procurement, utilizing the exact 2,7,8-triamino structure is mandatory for matching the pharmacological profile, solubility metrics, and enantiomeric baseline of advanced clinical candidates.
The 7,8-diamino substitution on the 4H-chromene core drives exceptional antiproliferative activity by optimizing interactions within the colchicine binding site of tubulin [1]. In T47D breast cancer cell models, this specific substitution pattern yields low-nanomolar growth inhibition (GI50 < 10-40 nM), vastly outperforming early-generation chromenes like HA14-1 (>10 µM) and matching or exceeding the potency of optimized mono-substituted analogues like MX-58151 (GI50 ~37 nM) [2]. This quantitative leap in potency ensures robust assay performance at minimal concentrations.
| Evidence Dimension | Cell growth inhibition (GI50) in T47D breast cancer cells |
| Target Compound Data | Low nanomolar GI50 (sub-10 nM to ~40 nM range) |
| Comparator Or Baseline | Early-generation 4H-chromenes (HA14-1, >10 µM) and 7-mono-substituted analogues (MX-58151, ~37 nM) |
| Quantified Difference | >1000-fold potency increase over baseline chromenes, driven by the 7,8-diamino configuration |
| Conditions | Cell-based high-throughput screening assay (caspase activation/MTT) |
Enables researchers to achieve robust apoptotic induction at nanomolar concentrations, minimizing off-target toxicity and reducing the required material per assay.
A major limitation of highly substituted 4-aryl-4H-chromenes is their extreme lipophilicity, which causes aggregation in aqueous screening buffers. The introduction of the 2,7,8-triamino groups significantly improves the physicochemical profile, yielding a Topological Polar Surface Area (TPSA) of ~130 Ų and providing 3 hydrogen bond donors [1]. Compared to 7-dimethylamino analogues (e.g., MX-58151), which possess a lower TPSA and fewer hydrogen bond donors, this compound exhibits superior compatibility with standard DMSO/water assay formulations [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Donors |
| Target Compound Data | TPSA = 130 Ų, 3 H-bond donors |
| Comparator Or Baseline | 7-dimethylamino analogues (e.g., MX-58151) with lower TPSA (<90 Ų) and 1 H-bond donor |
| Quantified Difference | ~40% increase in TPSA and 3x hydrogen bond donors |
| Conditions | Standard physicochemical profiling for in vitro assay formulation |
The triamino substitution significantly reduces lipophilicity-driven aggregation in aqueous buffers, ensuring highly reproducible concentration-response curves in biological screening.
For laboratories developing novel vascular disrupting agents, structural fidelity to clinical benchmarks is paramount. This compound serves as the exact racemic precursor to the (R)-enantiomer clinical candidate Crolibulin (EPC2407) [1]. Unlike generic colchicine-site binders such as Combretastatin A-4, which share 0% core homology, this material provides the precise 4H-chromene framework required for chiral resolution studies and racemic baseline testing in vascular disruption models [2].
| Evidence Dimension | Structural homology to the clinical candidate Crolibulin |
| Target Compound Data | 100% core homology (racemic precursor) |
| Comparator Or Baseline | Generic colchicine-site binders (e.g., Combretastatin A-4) with 0% chromene core homology |
| Quantified Difference | Provides the exact molecular framework required for chiral resolution or racemic baseline testing |
| Conditions | Comparative pharmacological benchmarking in vascular disruption models |
Procuring the exact racemic precursor is essential for laboratories conducting chiral resolution studies or benchmarking novel analogues against the EPC2407 clinical scaffold.
Because of its low-nanomolar potency and exact structural match to advanced clinical candidates, this compound is the optimal baseline standard for screening new vascular disrupting agents (VDAs). It allows researchers to calibrate tubulin polymerization assays and caspase-activation models against a highly optimized 4H-chromene [1].
As the racemic precursor to the (R)-enantiomer Crolibulin, this material is critical for analytical laboratories developing chiral HPLC methods or asymmetric synthesis routes. It serves as the mandatory racemic control to quantify enantiomeric excess (ee) during process optimization [2].
Thanks to its enhanced polar surface area (TPSA = 130 Ų) and improved aqueous compatibility compared to lipophilic mono-substituted chromenes, this compound is ideally suited for automated HTS platforms requiring stable, non-aggregating stock solutions in DMSO/buffer mixtures [3].